Product packaging for Methyl perfluoroisobutyl ether(Cat. No.:CAS No. 163702-08-7)

Methyl perfluoroisobutyl ether

Cat. No.: B068913
CAS No.: 163702-08-7
M. Wt: 250.06 g/mol
InChI Key: DJXNLVJQMJNEMN-UHFFFAOYSA-N
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Description

Contextualizing Methyl Perfluoroisobutyl Ether within the Broader Class of Per- and Polyfluoroalkyl Substances (PFAS)

This compound is classified as a per- and polyfluoroalkyl substance (PFAS). nih.govrsc.org PFAS are a large and diverse group of synthetic chemical compounds characterized by the presence of carbon-fluorine bonds, which are among the strongest in organic chemistry. This structural feature imparts exceptional stability and resistance to heat, chemicals, and degradation to these substances. nih.govrsc.org

Specifically, this compound falls into the sub-category of hydrofluoroethers (HFEs). HFEs are compounds that contain perfluorinated alkyl groups and at least one ether linkage, but also include at least one hydrogen atom. dyfhem.com The presence of the ether bond and hydrogen atoms can influence the compound's physical and chemical properties, distinguishing it from other fully fluorinated PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). arxiv.org The specific structure of this compound consists of a propane (B168953) backbone with a heptafluoro group and a difluoromethoxymethyl group attached to it. nih.gov

Historical Perspectives and Evolution of Research on Fluorinated Ethers

The journey of organofluorine chemistry began in the 19th century, with the first synthesis of an organofluorine compound predating the isolation of elemental fluorine itself. nih.gov The development of fluorinated ethers is a significant chapter in this history. Early research in the mid-20th century laid the groundwork for the synthesis and understanding of these compounds. acs.org

The initial impetus for the development of fluorinated compounds, including ethers, was often driven by the need for materials with high thermal and chemical stability for industrial and military applications. The evolution of fluorination techniques, from early methods using metal fluorides to the development of electrochemical fluorination (ECF) and direct fluorination with elemental fluorine, has been pivotal in expanding the variety and availability of fluorinated ethers. nih.govbeilstein-journals.org

In recent decades, the research focus has partially shifted. While the industrial utility of fluorinated ethers remains crucial, there is a growing body of academic research dedicated to understanding their environmental fate, potential for bioaccumulation, and their role as alternatives to more environmentally persistent PFAS compounds. concawe.eumst.dk This shift reflects a broader evolution in the field of chemistry, where the life cycle and environmental impact of a compound are considered integral to its scientific evaluation.

Rationale and Significance of Academic Inquiry into this compound

The academic inquiry into this compound is driven by a confluence of factors. Its distinctive physicochemical properties, such as high thermal stability, low surface tension, and non-flammable nature, make it a compelling subject for fundamental research in materials science and physical chemistry. dyfhem.comchemicalbook.com Researchers are interested in understanding how its specific molecular structure gives rise to these properties and how they can be tailored for specific applications.

Furthermore, as a member of the PFAS family, this compound is a subject of environmental science research. rsc.org Academic studies aim to elucidate its environmental fate and transport mechanisms, which can differ from those of other PFAS due to its hydrofluoroether structure. concawe.eumst.dk This research is critical for assessing its environmental footprint and for the development of more benign alternatives.

The compound also serves as a model for studying the structure-property relationships in fluorinated ethers. By investigating how the arrangement of fluorine and hydrogen atoms and the ether linkage influences its behavior, scientists can gain insights that are applicable to the design of new fluorinated materials with desired functionalities. arxiv.org

Scope and Objectives of the Research Compendium

This compendium aims to provide a comprehensive and scientifically rigorous overview of this compound. The primary objective is to present a focused analysis of its chemical and physical properties, synthesis and manufacturing processes, and its applications in scientific research.

The scope is strictly limited to the scientific and technical aspects of the compound. The content will adhere to the provided outline, ensuring a thorough exploration of each topic without venturing into areas outside of this defined framework. The information presented is based on a review of existing scientific literature and technical data.

Chemical and Physical Properties of this compound

The utility and research interest in this compound are intrinsically linked to its unique set of chemical and physical properties. These properties are a direct consequence of its molecular structure, which features a combination of strong carbon-fluorine bonds and an ether linkage.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C5H3F9O nih.govdyfhem.com
Molecular Weight 250.06 g/mol nih.govdyfhem.com
Boiling Point 30 °C dyfhem.com
Liquid Density (at 25°C) 1.5 g/ml dyfhem.com
Saturated Vapor Pressure (at 25°C) 909 mmHg dyfhem.com
Appearance Colorless, transparent liquid dyfhem.comchemicalbook.com

Note: Some properties may be for isomeric mixtures containing this compound.

Synthesis and Manufacturing of this compound

The synthesis of this compound involves specialized fluorination techniques due to the high reactivity of fluorine and the need for precise control over the reaction to achieve the desired product. Several methods have been developed for the production of hydrofluoroethers like this compound.

One common approach involves the reaction of a fluorinated precursor with a methylating agent. For instance, perfluoro(2-methylpropanoyl)fluoride can be reacted with dimethyl ether in the presence of a catalyst. google.com Another patented method describes the reaction of heptafluoroisobutenyl methyl ether with a fluorine-nitrogen mixed gas at low temperatures. google.com This process is highlighted for its simplicity and high yield.

The choice of synthesis route can depend on factors such as the availability of starting materials, desired purity, and scalability of the process. The development of efficient and cost-effective synthesis methods is a continuous area of research in fluorine chemistry.

Applications in Scientific Research

This compound's distinct properties have led to its use in various scientific research applications, particularly in materials science and environmental science.

In materials science, its high thermal stability and dielectric properties make it a valuable medium for research in electronics and semiconductor manufacturing. dyfhem.comtmcindustries.com It is used as a heat transfer fluid in testing and cooling applications for electronic components. tmcindustries.com Its low surface tension and ability to dissolve fluorinated compounds also make it a useful solvent and carrier fluid in the development of specialized lubricants and coatings. chemicalbook.com

In the field of environmental science, research has focused on understanding the atmospheric fate and transport of hydrofluoroethers like this compound. concawe.eunist.gov Studies investigate its reactivity with atmospheric oxidants, such as hydroxyl radicals, to determine its atmospheric lifetime and global warming potential. nist.gov This research is crucial for evaluating its environmental impact as an alternative to more persistent chlorofluorocarbons (CFCs) and other PFAS. mst.dk Furthermore, its presence in consumer products like cosmetics has prompted research into its dermal bioaccessibility and potential for human exposure. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3F9O B068913 Methyl perfluoroisobutyl ether CAS No. 163702-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane
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InChI

InChI=1S/C5H3F9O/c1-15-5(13,14)2(6,3(7,8)9)4(10,11)12/h1H3
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InChI Key

DJXNLVJQMJNEMN-UHFFFAOYSA-N
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Canonical SMILES

COC(C(C(F)(F)F)(C(F)(F)F)F)(F)F
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Molecular Formula

CF3CF(CF3)CF2OCH3, C5H3F9O
Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-
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DSSTOX Substance ID

DTXSID5042326
Record name Perfluoroisobutyl methyl ether
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Molecular Weight

250.06 g/mol
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Physical Description

Liquid, Clear colorless liquid with a mild ethereal odor; [3M MSDS]
Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-
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Record name Methyl nonafluoroisobutyl ether
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Vapor Pressure

202.0 [mmHg]
Record name Methyl nonafluoroisobutyl ether
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CAS No.

163702-08-7
Record name Methyl perfluoroisobutyl ether
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Record name Methyl perfluoroisobutyl ether
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Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro-
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Record name Perfluoroisobutyl methyl ether
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Record name Propane, 2-(difluoromethoxymethyl)-1,1,1,2,3,3,3-heptafluoro
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Record name METHYL PERFLUOROISOBUTYL ETHER
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Synthesis Methodologies and Advanced Chemical Transformations of Methyl Perfluoroisobutyl Ether

Mechanistic Pathways in the Preparation of Methyl Perfluoroisobutyl Ether

The preparation of this compound involves sophisticated chemical reactions designed to introduce the perfluoroisobutyl group and the methyl group across an ether linkage. The primary mechanistic pathways include nucleophilic substitution-type coupling reactions, direct fluorination of hydrocarbon precursors, electrochemical fluorination, and the addition of fluorine-containing alcohols to fluoroolefins.

Coupling Reactions of Perfluorinated Alkyl Groups with Alkyl Moieties

A prevalent strategy for the synthesis of this compound involves the coupling of a perfluorinated precursor, typically an acyl halide, with a methylating agent. These reactions hinge on the generation of a perfluoroalkoxide intermediate that subsequently reacts with a methyl donor.

One effective method for the synthesis of this compound is the reaction between heptafluorobutyryl fluoride (B91410) and dimethyl ether. This reaction is often catalyzed by a fluoride ion source, such as potassium fluoride (KF). The fluoride ion attacks the carbonyl carbon of the heptafluorobutyryl fluoride, leading to the formation of a perfluoroalkoxide intermediate. This intermediate then reacts with dimethyl ether to yield the final product. A patented method utilizing this potassium fluoride-catalyzed reaction has reported yields exceeding 99%. rsc.org

Another variation of this approach involves a multi-step process. Initially, perfluoroisobutyryl fluoride is reacted with silver fluoride (AgF) in an autoclave. Following this, dimethyl ether and a small amount of water are introduced into the reaction mixture. This process, conducted over a period of 48 hours at 20°C, results in the formation of nonafluoroisobutyl methyl ether with a yield of 83.2% and a purity of 99.2% after distillation. chemicalbook.com

ReactantsCatalyst/ReagentsConditionsYield (%)Purity (%)
Heptafluorobutyryl Fluoride, Dimethyl EtherPotassium FluorideNot specified>99Not specified
Perfluoroisobutyryl Fluoride, Dimethyl Ether1. Silver Fluoride2. Water1. 20°C, 24h2. 20°C, 48h83.299.2

An alternative coupling strategy employs perfluorinated acyl chlorides as the starting material. In this method, the acyl chloride, such as perfluorobutyryl chloride (C3F7COCl), is reacted with a metal fluoride, typically cesium fluoride (CsF), in a suitable solvent like diglyme (B29089). This reaction generates the perfluoroalkoxide anion in situ. Subsequent addition of a methylating agent, such as dimethyl sulfate (B86663) (Me2SO4), to the reaction mixture leads to the formation of the methyl ether. This approach has been shown to produce methyl perfluorobutyl ether in high yields. For instance, the dropwise addition of C3F7COCl to a mixture of diglyme and KF at 50°C, followed by the addition of Me2SO4 at 70°C, resulted in a 99% yield of the desired ether.

Acyl ChlorideMetal FluorideMethylating AgentSolventConditionsYield (%)
C3F7COClPotassium Fluoride (KF)Dimethyl Sulfate (Me2SO4)Diglyme50°C then 70°C99

Direct Fluorination Techniques for Perfluorocarbon Ether Synthesis

Direct fluorination involves the reaction of a hydrocarbon or partially fluorinated precursor with elemental fluorine (F2). This method can be challenging due to the high reactivity of fluorine, which can lead to fragmentation of the carbon backbone. However, under controlled conditions, it can be an effective method for producing perfluorinated compounds.

For the synthesis of this compound, a key intermediate, heptafluoroisobutenyl methyl ether, can be fluorinated. In this process, a fluorine-nitrogen mixed gas is passed through a solution of heptafluoroisobutenyl methyl ether in a suitable solvent, such as hexafluoropropylene trimer. The reaction is conducted at low temperatures, typically between -50°C and 10°C. This method is reported to be a simple technique with high yield and low cost. The synthesis of the precursor, heptafluoroisobutenyl methyl ether, can be achieved by the dehydrofluorination of octafluoroisobutyl methyl ether using an aqueous alkali solution. google.com

PrecursorFluorinating AgentSolventTemperature (°C)Molar Ratio (F2:Precursor)
Heptafluoroisobutenyl methyl etherFluorine-Nitrogen mixed gasHexafluoropropylene trimer-50 to 100.5-1 : 1

Electrochemical Fluorination Approaches to Fluorinated Ethers

Electrochemical fluorination (ECF), also known as the Simons process, is a well-established industrial method for the production of a wide range of perfluorinated organic compounds, including ethers. The process involves the electrolysis of a solution of an organic compound in anhydrous hydrogen fluoride (HF). The organic substrate is dissolved in HF, and a voltage (typically 5-6 V) is applied across a nickel anode. The fluorine atoms replace the hydrogen atoms in the organic molecule.

This technique can be applied to the synthesis of perfluoroalkyl ethers from their hydrocarbon analogues. While direct ECF of simple hydrocarbon ethers can sometimes lead to low yields due to fragmentation, the process is more efficient for partially fluorinated precursors. For instance, the electrofluorination of adducts formed between perfluoro-isobutene and aliphatic alcohols, such as methanol (B129727), can be used to produce fluoro-alkyl fluoro-isobutyl ethers.

The Simons process offers a cost-effective and safer alternative to direct fluorination with elemental fluorine. However, it requires specialized equipment to handle the highly corrosive anhydrous hydrogen fluoride.

Addition Reactions of Fluorine-Containing Alcohols with Fluoroolefins

The synthesis of hydrofluoroethers can be achieved through the addition of alcohols to fluoroolefins. In the context of this compound, this would involve the reaction of methanol with perfluoroisobutylene (B1208414) ((CF3)2C=CF2). This reaction is typically carried out in the presence of an acid catalyst. The acidic conditions facilitate the addition of methanol across the double bond of the perfluoroisobutylene. The ether products of this reaction are methyl ethers, specifically (CF3)2CHCF2OCH3 (this compound) and (CF3)2C=CFOCH3 (heptafluoroisobutenyl methyl ether). This method provides a route to convert perfluoroisobutylene, a potentially toxic byproduct in some industrial processes, into less toxic and useful ether compounds. The reaction can be performed at temperatures ranging from 20-100°C at atmospheric pressure.

FluoroolefinAlcoholCatalystTemperature (°C)Products
PerfluoroisobutyleneMethanolAcid (HF and/or HCl)20-100(CF3)2CHCF2OCH3 and (CF3)2C=CFOCH3

Innovative Synthetic Routes via Key Intermediate Construction

The synthesis of this compound often proceeds through the construction of key fluorinated intermediates. These intermediates are crucial in forming the perfluorinated backbone of the final ether product.

The specific synthesis of heptafluoroisobutyryl chloride directly from hexafluoropropylene and a chloroformate is not extensively documented in publicly available scientific literature. However, a closely related and well-documented synthesis involves the preparation of the analogous compound, perfluoroisobutyryl fluoride, from hexafluoropropylene. This process provides insight into the construction of the heptafluoroisobutyryl moiety.

In a prominent synthetic route, perfluoroisobutyryl fluoride is synthesized by the reaction of hexafluoropropylene with carbonyl fluoride in an autoclave. researchgate.net The reaction is typically catalyzed by potassium fluoride (KF), and the use of a phase-transfer catalyst like 18-crown-6 (B118740) has been shown to significantly enhance the reaction yield by increasing the nucleophilicity of the fluoride ion. researchgate.netpolyu.edu.hk This reaction achieves a high yield and purity of the perfluoroisobutyryl fluoride intermediate. researchgate.netpolyu.edu.hk

ReactantsCatalyst/AdditiveSolventTemperatureYieldPurity
Hexafluoropropylene, Carbonyl FluorideKF / 18-crown-6Acetonitrile80 °C95.9%99.7%
Hexafluoropropylene, Carbonyl FluorideKFAcetonitrile80 °C80%Not Specified

The synthesis of this compound can be accomplished through multi-step reaction sequences designed to maximize yield and ensure high purity of the final product. One documented method begins with the intermediate, perfluoroisobutyryl fluoride.

This multi-stage process involves an initial reaction of perfluoroisobutyryl fluoride with silver fluoride in an autoclave. google.com This is followed by a subsequent reaction with dimethyl ether in the presence of water. google.com The final product, this compound, is then isolated and purified. This particular sequence has been reported to produce the ether with a high yield and excellent purity.

Reaction Sequence Example:

Stage 1: Perfluoroisobutyryl fluoride is reacted with silver fluoride.

Stage 2: The resulting mixture is then reacted with dimethyl ether and water.

Purification: The final product is obtained through distillation.

Reactant 1Reactant 2Catalyst/ReagentYieldPurity
Perfluoroisobutyryl fluorideDimethyl etherSilver fluoride, Water83.2%99.2%

Another innovative multi-step approach involves the synthesis of the isomeric nonafluoroisobutyl methyl ether, which shares a similar molecular structure. This method starts with perfluoroisobutene, which is first reacted with methanol to produce octafluoroisobutyl methyl ether. This intermediate then undergoes dehydrofluorination to yield heptafluoroisobutenyl methyl ether. The final step involves the fluorination of the heptafluoroisobutenyl methyl ether to produce the desired nonafluoroisobutyl methyl ether.

Process Optimization and Sustainability Considerations in this compound Manufacturing

The manufacturing of this compound is subject to process optimization and increasing sustainability considerations, aimed at improving efficiency, purity, and environmental footprint.

High-purity grades of this compound are essential for its intended applications. The primary method for purification cited in synthetic procedures is distillation. google.com Through careful distillation, it is possible to achieve very high levels of purity, with some processes reporting purities of 99.2% and even up to 99.7% for related fluorinated ethers. Rectification, a more precise form of distillation, is also employed to separate the desired product from any remaining reactants, byproducts, or solvents. The effectiveness of these purification techniques is crucial for meeting the stringent quality requirements of industries that utilize this compound.

The development of environmentally benign manufacturing processes for fluorinated compounds is a significant area of research, driven by the desire to reduce the environmental impact of chemical production. For the synthesis of perfluorobutyl methyl ether, a related compound, the use of hexafluoropropylene trimer as a solvent during fluorination reactions is considered a more environmentally friendly approach. google.com This solvent can be recycled, which significantly reduces waste discharge.

Broader green chemistry initiatives in fluorination aim to move away from hazardous reagents like anhydrous hydrogen fluoride (aHF) and develop more sustainable methods. One novel approach involves the mechanochemical activation of calcium fluoride (CaF2), the raw material for most fluorochemicals, to bypass the production of HF altogether. Such innovations have the potential to significantly lower the carbon footprint of the fluorochemical industry.

The efficiency of this compound synthesis is heavily influenced by the choice of catalytic systems and the optimization of reaction conditions. In the synthesis starting from perfluoroisobutyryl fluoride, silver fluoride (AgF) is utilized as a key reagent. google.com For the synthesis of the isomeric methyl perfluorobutyl ether, other catalysts such as potassium fluoride (KF) and antimony (V) fluoride (SbF5) have been employed.

The optimization of reaction conditions such as temperature, pressure, reactant concentrations, and reaction time is critical for maximizing yield and selectivity. For instance, in the synthesis of perfluoroisobutyryl fluoride from hexafluoropropylene, the presence of 18-crown-6 as a catalyst enhancer was found to increase the yield from 80% to 95.9%. researchgate.netpolyu.edu.hk The careful selection and optimization of these parameters are essential for developing efficient and economically viable manufacturing processes for this compound.

Environmental Fate, Transport, and Degradation Pathways of Methyl Perfluoroisobutyl Ether

Mechanisms of Environmental Degradation

The degradation of methyl perfluoroisobutyl ether in the environment is primarily dictated by atmospheric chemical reactions. Its persistence in other environmental compartments is expected to be higher due to its chemical stability.

The principal degradation pathway for this compound in the troposphere is its reaction with hydroxyl radicals (OH). industrialchemicals.gov.au This reaction initiates the atmospheric oxidation of the molecule, leading to its eventual removal from the atmosphere. The rate of this reaction determines the atmospheric lifetime of the compound.

For the HFE-7100 mixture, the rate constant for the reaction with OH radicals has been determined, which allows for the calculation of its atmospheric lifetime and global warming potential (GWP). The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. acs.org

Atmospheric Lifetime and Global Warming Potential of HFE-7100

ParameterValueReference
OH Radical Reaction Rate Constant (kOH at 295 K)≈ 1.2 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ industrialchemicals.gov.au
Atmospheric Lifetime4.1 - 5 years researchgate.netindustrialchemicals.gov.au
Global Warming Potential (100-year time horizon)320 - 337 researchgate.netacs.org

The reaction with OH radicals is the dominant atmospheric loss process. The resulting degradation products will undergo further reactions in the atmosphere. The sole atmospheric fate of the C₄F₉OCH₂O· radical, an intermediate in the oxidation of HFE-7100, is reaction with O₂ to form perfluorobutyl formate (B1220265) (C₄F₉OC(O)H). industrialchemicals.gov.au

Atmospheric Oxidation by Hydroxyl Radicals (OH) and Other Atmospheric Oxidants

Theoretical Studies on Reaction Mechanisms and Kinetics

The atmospheric degradation of this compound is primarily initiated by reaction with hydroxyl (OH) radicals, a common pathway for hydrofluoroethers (HFEs) in the troposphere. While specific experimental studies on this compound are limited, theoretical studies on structurally similar perfluorinated ethers provide significant insights into the likely reaction mechanisms and kinetics.

The degradation process is initiated by the abstraction of a hydrogen atom from the methoxy (B1213986) group (-OCH3) by an OH radical. This is because the C-H bonds are significantly weaker than the C-F and C-C bonds within the perfluorinated chain. The reaction can be represented as:

(CF3)2CFCF2OCH3 + OH → (CF3)2CFCF2OCH2• + H2O

Following the initial hydrogen abstraction, the resulting fluoroether radical ((CF3)2CFCF2OCH2•) undergoes further reactions in the atmosphere. In the presence of oxygen (O2), it will rapidly form a peroxy radical:

(CF3)2CFCF2OCH2• + O2 → (CF3)2CFCF2OCH2OO•

This peroxy radical can then react with nitric oxide (NO) or other peroxy radicals (RO2). The reaction with NO is a key step leading to the formation of an alkoxy radical:

(CF3)2CFCF2OCH2OO• + NO → (CF3)2CFCF2OCH2O• + NO2

The subsequent fate of the alkoxy radical is crucial in determining the final degradation products. It can undergo several reaction pathways, including C-C bond scission, C-O bond scission, or reaction with O2. Theoretical studies on similar compounds suggest that C-O bond cleavage is a likely pathway, leading to the formation of a fluoroalkyl radical and formaldehyde.

(CF3)2CFCF2OCH2O• → (CF3)2CFCF2• + CH2O

Identification of Atmospheric Degradation Byproducts and Intermediates

Based on the theoretical reaction mechanisms described above, several atmospheric degradation byproducts and intermediates can be predicted for this compound.

Primary Intermediates:

(CF3)2CFCF2OCH2• (Fluoroether radical): The initial radical formed after H-abstraction.

(CF3)2CFCF2OCH2OO• (Peroxy radical): Formed by the rapid addition of O2 to the initial radical.

(CF3)2CFCF2OCH2O• (Alkoxy radical): Formed from the reaction of the peroxy radical with NO.

Potential Final Byproducts:

Formaldehyde (CH2O): A likely product from the decomposition of the alkoxy radical.

(CF3)2CFCF2• (Perfluoroisobutyl radical): This radical will undergo further reactions in the atmosphere, likely leading to the formation of perfluorinated carbonyl compounds and ultimately shorter-chain perfluorocarboxylic acids (PFCAs). For instance, it can react with O2 and subsequently NO to form (CF3)2CFCF2O•, which can then decompose.

Carbonyl fluoride (B91410) (COF2): A common degradation product of many fluorinated compounds.

Perfluorinated Carboxylic Acids (PFCAs): The degradation of the perfluoroisobutyl chain is expected to yield shorter-chain PFCAs. For example, the breakdown could potentially lead to the formation of trifluoroacetic acid (TFA).

The exact distribution and yield of these byproducts would depend on various atmospheric conditions, such as the concentrations of OH, NO, and O2, as well as temperature and sunlight intensity. It is important to note that the formation of persistent and potentially harmful PFCAs is a significant concern associated with the atmospheric degradation of many fluorinated compounds, including hydrofluoroethers.

Bioaccumulation Potential and Environmental Persistence

Assessment of Bioaccumulation in Organisms and Trophic Transfer

This compound is categorized as a per- and polyfluoroalkyl substance (PFAS), a class of compounds known for their potential to persist in the environment and bioaccumulate. cymitquimica.comewg.org While specific data on the bioaccumulation of this compound in organisms and its trophic transfer are limited, its chemical properties suggest a potential for accumulation in living tissues.

Concerns about the bioaccumulation of PFAS are well-documented for longer-chain compounds. ewg.org While shorter-chain PFAS like this compound are generally considered to have lower bioaccumulation potential than their long-chain counterparts, they are still persistent and can be taken up by organisms. nih.gov The presence of an ether linkage may influence its behavior and partitioning in biological systems compared to perfluoroalkyl acids (PFAAs). Further research is needed to determine the specific bioaccumulation factors (BAFs) and biomagnification factors (BMFs) for this compound to fully understand its potential to move up the food chain.

Evaluation of Environmental Persistence and Half-Life Indicators

This compound is expected to be highly persistent in the environment, a characteristic feature of PFAS compounds. cymitquimica.comewg.org Its resistance to abiotic and biotic degradation pathways, as discussed previously, means that once released into the environment, it is likely to remain for very long periods.

Specific environmental half-life data for this compound in various compartments (water, soil, sediment) are not available in the scientific literature. However, the inherent stability of the C-F bond, which is the strongest single bond in organic chemistry, strongly suggests that its environmental half-life will be very long, potentially on the order of years to decades or even longer.

The primary removal mechanism from the atmosphere is reaction with OH radicals, which will determine its atmospheric lifetime. While a precise atmospheric lifetime has not been reported, it is expected to be on the order of days to weeks, allowing for potential long-range atmospheric transport before deposition into aquatic and terrestrial environments. Once in these environments, its persistence becomes a significant concern.

Comparative Analysis with Other Short-Chain Perfluoroalkyl Substances

This compound can be compared with other short-chain PFAS, such as perfluorobutanoic acid (PFBA) and perfluorobutanesulfonic acid (PFBS), which are more widely studied.

PropertyThis compoundPerfluorobutanoic acid (PFBA)Perfluorobutanesulfonic acid (PFBS)
Structure (CF3)2CFCF2OCH3CF3CF2CF2COOHCF3CF2CF2CF2SO3H
Functional Group EtherCarboxylic AcidSulfonic Acid
Persistence HighHighHigh
Bioaccumulation Expected to be lower than long-chain PFAS, but data is lacking.Lower than long-chain PFCAs.Lower than long-chain PFSAs.
Mobility in Water High water solubility suggests high mobility. usgs.govHighHigh
Primary Degradation Atmospheric OH radical reaction.Not readily degraded.Not readily degraded.

Key Differences and Similarities:

Persistence: All three compounds are highly persistent in the environment due to the strength of the C-F bond. nih.gov

Functional Group: The most significant difference lies in the functional group. PFBA and PFBS are acidic and exist as anions in the environment, which influences their environmental partitioning and biological interactions. This compound is a neutral molecule with an ether linkage. This difference in functionality can affect its adsorption to soils and sediments, as well as its bioaccumulation mechanisms.

Bioaccumulation Potential: Short-chain PFAS, in general, have lower bioaccumulation potential than their long-chain counterparts. researchgate.net This is attributed to their higher water solubility and more rapid elimination from biological systems. However, even with lower bioaccumulation factors, their high persistence can lead to continuous exposure and potential for adverse effects.

Mobility: Due to their high water solubility and low adsorption to soil and sediment, short-chain PFAS, including this compound, are expected to be highly mobile in aquatic systems. usgs.govnih.gov This can lead to widespread contamination of water resources.

Toxicological Profiles and Human Health Risk Assessment of Methyl Perfluoroisobutyl Ether

In Vitro and In Vivo Toxicological Investigations of Methyl Perfluoroisobutyl Ether and Related Perfluoroalkyl Ethers

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) class, specifically a hydrofluoroether (HFE). nih.gov Toxicological investigations into this compound and its structural isomer, methyl perfluorobutyl ether, have been conducted to characterize its potential hazards. As a class, perfluoropolyethers are noted for having sparse data for some members, necessitating a review of available studies to understand their toxicological properties. nih.gov

Acute toxicity assessments for this compound and its isomer indicate a low level of toxicity following single high-dose exposures via inhalation and oral routes. In studies conducted on rats, the compound was found to be practically non-toxic when ingested. scribd.com Similarly, acute inhalation studies in rats demonstrated very low toxicity. scribd.com No mortalities or abnormal behavioral reactions were observed in rats following acute inhalation exposure.

Table 1: Acute Toxicity of this compound/Methyl Perfluorobutyl Ether in Animal Models

Exposure Route Species Endpoint Result Reference
Inhalation Rat 4-hour LC50 > 100,000 ppm scribd.com
Inhalation Rat LC50 > 5 mg/L

Repeated-dose inhalation studies have been conducted to evaluate the effects of sub-chronic exposure. In a 90-day inhalation study in rats, a No-Observed-Effect Level (NOEL) was established at 7,500 ppm. scribd.com Another study involving Crl:CD SD rats exposed to methyl perfluorobutyl ether vapors for six hours a day, five days a week, for 28 days, revealed effects primarily in the liver at high exposure concentrations. These findings are consistent with toxicological studies of other PFAS compounds, which frequently identify the liver as a primary target organ following repeated exposure. mdpi.com

The liver is a principal target organ for the toxic effects of this compound and related compounds following repeated exposure. In a 28-day inhalation study with the isomer methyl perfluorobutyl ether, dose-dependent increases in both absolute and relative liver weights were observed in rats. While hepatic effects are the most prominently reported, other PFAS have been associated with alterations in the kidneys, such as increased kidney weights and chronic progressive nephropathy. mdpi.com However, specific data on spleen and significant kidney alterations for this compound are limited in the available literature.

Histopathological examination of the liver from rats in a 28-day inhalation study revealed centrilobular hepatocyte enlargement in the high-dose groups. This cellular hypertrophy is a common finding in rodents exposed to various PFAS. mdpi.com

Biochemical assessments identified statistically significant increases in total protein in all male rats exposed. Furthermore, an increase in palmitoyl CoA oxidase activity was observed in some male rats. This enzyme is a key component of the peroxisomal fatty acid β-oxidation pathway, and its induction is a recognized biomarker for peroxisome proliferation. who.int Peroxisome proliferation is a well-documented response to certain PFAS in rodents and is believed to be a key event in the mechanism of PFAS-induced liver toxicity, including hepatomegaly. nih.govnih.gov The process involves a substantial increase in the number and size of peroxisomes, organelles that contain enzymes for various metabolic pathways. who.int

The potential for this compound to cause irritation upon contact with the skin and eyes has been evaluated. Based on available data, the compound exhibits a low potential for local irritation. It is characterized as minimally irritating in primary dermal irritation studies and practically non-irritating in primary ocular irritation tests. scribd.com Furthermore, it was determined not to be a skin sensitizer. scribd.com

Table 2: Dermal and Ocular Irritation Potential of this compound

Test Result Reference
Primary Dermal Irritation Minimally irritating scribd.com
Primary Ocular Irritation Practically non-irritating scribd.com

Organ-Specific Toxicological Endpoints: Liver, Spleen, and Kidney Alterations

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of this compound has been investigated using standard in vitro and in vivo assays. The available evidence indicates that the compound is not mutagenic. scribd.com It did not induce mutations in reverse mutation assays or cause chromosomal aberrations. scribd.com Broader assessments of several short-chain PFAS precursors, including methyl perfluorobutyl ether, concluded that these chemicals are not mutagenic based on a range of negative results in genotoxicity studies. This lack of genotoxic activity is a common characteristic among many peroxisome proliferators. nih.gov

Reproductive and Developmental Toxicology Research

Direct research on the reproductive and developmental toxicology of this compound is limited in publicly available literature. Most available data comes from studies on its linear isomer, methyl perfluorobutyl ether, or commercial mixtures containing both isomers, such as HFE-7100.

An inhalation developmental toxicity study was conducted on HFE-7100, a mixture composed of approximately 60% this compound and 40% methyl perfluorobutyl ether. The study, which evaluated the effects on pregnant rats and their embryofetal development, established a No-Observed-Adverse-Effect Level (NOAEL) for both reproductive and developmental toxicity at 12,500 ppm. Based on these findings, HFE-7100 was not determined to have reproductive toxicity.

Similarly, a one-generation inhalation study in Wistar rats exposed to methyl perfluorobutyl ether at atmospheric concentrations up to 129.1 g/m³ for six hours daily showed no adverse effects on fertility or reproductive performance. Key reproductive indices, including mating, fecundity, fertility, and gestation, were comparable between the test groups and control groups. Furthermore, no effects on developmental parameters in the rat offspring were observed.

While specific data on this compound is scarce, the broader class of per- and polyfluoroalkyl substances (PFAS) has been linked to a range of reproductive and developmental issues. These include potential impacts on female fertility, pregnancy outcomes, and developmental effects on offspring. However, it is crucial to note that the toxicological profiles of different PFAS compounds can vary significantly.

Table 1: Summary of Reproductive and Developmental Toxicity Findings for Related Compounds

Compound/Mixture Study Type Species Key Findings NOAEL
HFE-7100 Inhalation Developmental Toxicity Rat No reproductive or developmental effects observed. 12,500 ppm

| Methyl Perfluorobutyl Ether | One-Generation Inhalation | Rat | No effects on fertility, reproductive performance, or developmental parameters. | 129.1 g/m³ |

Immunotoxicity and Endocrine Disruption Potentials within the PFAS Chemical Class

There is a significant lack of specific research into the immunotoxicity and endocrine disruption potential of this compound. The available information is primarily derived from assessments of the broader PFAS chemical class, particularly legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS).

Within the PFAS class, immunotoxicity is a recognized hazard. The most consistently reported effect is the suppression of antibody responses to vaccinations in both children and adults. eurofins.se The National Toxicology Program has concluded that PFOA and PFOS are presumed to be immune hazards to humans based on strong evidence from animal studies and moderate evidence from human studies. eurofins.se Other potential immunotoxic effects linked to PFAS exposure include hypersensitivity and a greater risk of autoimmune diseases. eurofins.se

PFAS are also widely considered to be endocrine-disrupting chemicals (EDCs). fluorochemie.com They can interfere with hormone systems in multiple ways. fluorochemie.com A primary area of concern is the disruption of thyroid hormone signaling, which is critical for metabolism, growth, and neurodevelopment. nih.govnih.gov PFAS have been shown to alter thyroid hormone levels in both maternal and umbilical cord blood. nih.gov Additionally, many PFAS can interact with nuclear hormone receptors, including estrogen and androgen receptors, and can modulate the synthesis and secretion of steroid hormones. dtic.milresearchgate.net This interference can lead to a variety of adverse health outcomes, including reproductive problems and developmental delays. fluorochemie.comresearchgate.net

While no direct studies on this compound were identified, the Environmental Working Group (EWG) has assessed its linear isomer, methyl perfluorobutyl ether, based on the properties of the PFAS class. It is rated as having a "moderate" concern for endocrine disruption and a "high" concern for allergies and immunotoxicity, referencing general toxicological profiles for perfluoroalkyls. cymitquimica.com

Human Exposure Pathways and Internal Dose Assessment

Human exposure to this compound and its isomer is anticipated primarily through its use in consumer products. acs.org An assessment of the commercial mixture HFE-7100 identified skin contact from cosmetics and inhalation from room and air fresheners as the main routes of public exposure. acs.org this compound is used in cosmetics as a solvent and can be found in products like masks and serums, often as a leading ingredient. semanticscholar.orgnih.gov

Studies on various hydrofluorocarbons (HFCs) in human volunteers have shown that inhalation uptake is generally low (less than 6%), with most of the absorbed amount being exhaled post-exposure. dtic.mil These compounds exhibit a rapid initial increase in blood levels, reaching an apparent steady-state within minutes, followed by a rapid drop in the initial minutes after exposure ceases. dtic.mil

There is a notable absence of biomonitoring studies that have specifically measured this compound or its metabolites in human blood, tissues, or other biological samples. The primary focus of human biomonitoring for PFAS has been on legacy compounds like PFOA and PFOS, which are known to persist and accumulate in the body.

For other PFAS compounds, blood and liver are considered the main sites of accumulation. afit.edu Studies in mice using radiolabelled PFOA showed its presence in most tissues examined, with the highest concentrations found in the liver, followed by blood, lungs, and kidneys. nih.gov The body compartments estimated to contain the largest amounts of PFOA were the liver, blood, skin, and muscle. nih.gov

The lack of biomonitoring data for this compound means its persistence, bioaccumulation potential, and tissue distribution in humans remain uncharacterized. While general toxicokinetic models for HFCs suggest rapid elimination, the behavior of this specific hydrofluoroether within the human body has not been empirically determined. dtic.mil

Comparative Toxicology of Isomeric and Related Perfluoroalkyl Ethers

Direct comparative toxicological studies between this compound (a branched isomer) and its linear counterpart, methyl perfluorobutyl ether, are not available in the reviewed scientific literature. However, research on other PFAS provides insights into the general toxicological and toxicokinetic differences between branched and linear isomers.

The manufacturing process of some PFAS, particularly electrochemical fluorination (ECF), results in mixtures of both linear and branched isomers. These isomers can exhibit different physicochemical properties, which in turn affect their environmental transport, bioaccumulation, and toxicity. eurofins.se

Table 2: General Comparison of Linear vs. Branched PFAS Isomers

Property Linear Isomers Branched Isomers Rationale/Observation
Toxicity Generally considered more toxic. May be less toxic than linear counterparts. Structural differences may affect interaction with biological receptors.
Bioaccumulation Tend to have longer blood half-lives. Generally have higher clearance and are more efficiently excreted. Higher affinity of linear isomers for serum proteins.
Placental Transfer Lower placental transfer efficiency. Can have greater relative transplacental transfer efficiencies. Structural configuration may facilitate passage across the placenta.

| Environmental Fate | Preferentially adsorb to soil and sediment. researchgate.net | More likely to remain in water. researchgate.net | Linear isomers are generally less hydrophilic. researchgate.net |

Advanced Applications and Performance Characteristics of Methyl Perfluoroisobutyl Ether in Specialized Domains

Applications in Advanced Electronic and Semiconductor Manufacturing

The electronics and semiconductor industries demand materials that offer high performance, precision, and reliability. Methyl perfluoroisobutyl ether meets these requirements through its versatile applications in cooling, cleaning, and testing of sensitive electronic components. 3m.comfluoropolymer-resin.com

High-Performance Cooling and Heat Transfer Fluids for Immersion Cooling and Temperature Control

Effective thermal management is critical for the performance and longevity of modern electronic systems, which generate significant heat in compact spaces. nbinno.com this compound is a key component in advanced heat transfer fluids used for single-phase and two-phase immersion cooling of servers in data centers, high-performance computing hardware, and power electronics. nbinno.comtmcindustries.comevonik.com

In immersion cooling, electronic components are submerged directly in the dielectric fluid. evonik.com The fluid's direct contact with the components facilitates highly efficient heat transfer. nbinno.com The favorable boiling point (61°C), low viscosity, and high latent heat of vaporization of this compound enable efficient heat dissipation through phase change, preventing overheating and ensuring stable operation. chempoint.comnbinno.com Its non-flammable and non-conductive nature ensures safe operation in direct contact with energized electronics, preventing short circuits and reducing fire risks. nbinno.combesttechnologyinc.com

Table 1: Thermal and Physical Properties of this compound Engineered Fluid

Property Value
Boiling Point 61°C
Freezing Point -135°C
Liquid Density (at 25°C) 1.52 g/mL
Dielectric Strength >25 kV (0.1" gap)
Surface Tension 13.6 dynes/cm
Vapor Pressure 202 mmHg
Global Warming Potential (GWP) 320
Ozone Depletion Potential (ODP) 0

Data sourced from ChemPoint. chempoint.com

Precision Cleaning and Rinsing Agents for Semiconductor Devices and Metal Parts

Maintaining a contaminant-free environment is paramount in semiconductor manufacturing to ensure high yields and device reliability. electrochem.orgelectrochem.org this compound serves as a high-performance cleaning and rinsing agent for delicate semiconductor devices, metal parts, and other sensitive components. chemicalbook.comchemicalbook.com

Its utility in precision cleaning stems from several key properties. With a low surface tension, it can penetrate tight spaces and complex geometries to effectively remove particulates, light oils, fluorinated lubricants, and other contaminants. besttechnologyinc.com It is compatible with a wide array of materials, including metals, glass, and many plastics, preventing damage to sensitive substrates. besttechnologyinc.com The fluid's volatility allows for residue-free drying, which is critical for preventing defects in subsequent manufacturing steps. It is used in various cleaning methods, including vapor degreasing, immersion cleaning, and as a spray contact cleaner. besttechnologyinc.com3mcanada.ca

Dielectric Test Media and Functional Fluids in Closed Systems

The reliability of electronic components depends on the integrity of their insulation. This compound is used as a dielectric test medium to verify the insulation quality of electronic devices. nih.gov The dielectric withstand test involves applying a high voltage to the insulation to ensure it can prevent dangerous current flow. ul.comelectronics.org The high dielectric strength and non-conductive properties of this compound make it an ideal medium for conducting these tests safely and effectively. chempoint.combesttechnologyinc.com

As a functional fluid in closed systems, its chemical and thermal stability ensures consistent performance over a wide range of operating temperatures and pressures without degradation. chemicalbook.commusechem.com This stability, combined with its excellent dielectric properties, makes it suitable for use in various electrical and electronic applications where a non-reactive, insulating fluid is required. besttechnologyinc.com

Biomedical and Pharmaceutical Research Applications

In the biomedical and pharmaceutical sectors, the unique properties of fluorinated solvents are leveraged for specialized applications ranging from extraction to the formulation of advanced therapeutics. This compound's inertness and distinct solvency characteristics make it a valuable tool in these research-intensive fields.

Fluorinated Solvent Properties for Efficient Extraction and Purification of Drugs and Biomolecules

This compound functions as a specialized fluorinated solvent for the efficient extraction and purification of various drugs and biomolecules. Its unique solvating properties, stemming from its highly fluorinated structure, allow for selective dissolution and separation of target compounds from complex mixtures. This makes it a useful research chemical in laboratory settings. chemicalbook.comchemicalbook.com The inert nature of the ether prevents it from reacting with the sensitive biomolecules being processed, ensuring their integrity is maintained throughout the extraction and purification steps. musechem.comevitachem.com

Role in Drug Delivery Systems and Advanced Pharmaceutical Formulations

The development of advanced drug delivery systems often requires biocompatible and inert components to carry therapeutic agents. This compound is explored for its potential role in such systems. evitachem.com Its biocompatibility and chemical inertness are advantageous properties for creating stable formulations. evitachem.com While specific applications are in research phases, its ability to act as a carrier or component in medical devices is recognized. evitachem.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl nonafluoroisobutyl ether
Methyl nonafluorobutyl ether
Methanol (B129727)
Iso-butanol
1,1,1-trichloroethane
CFC-113
HCFC-141b
Perfluoroisobutyryl fluoride (B91410)
Silver fluoride
Dimethyl ether
Isopropyl alcohol
Trans-1,2-dichloroethylene
End-capped polyether

Investigation as a Cosolvent in Novel Oxygen Carrier Systems and Artificial Blood Analogues

The development of effective and safe artificial oxygen carriers is a critical area of biomedical research, driven by the need to supplement or replace red blood cells in various medical scenarios. Perfluorocarbon (PFC) emulsions have been extensively studied for this purpose due to their high gas-dissolving capacity. wikipedia.orgnih.gov While many PFCs have been investigated, the role of hydrofluoroethers like this compound as cosolvents is an emerging area of interest aimed at optimizing emulsion stability and oxygen delivery kinetics.

Perfluorocarbon-based oxygen carriers are typically formulated as emulsions of PFCs in an aqueous medium. wikipedia.orgufp.pt These emulsions can carry significantly more dissolved oxygen than blood plasma. ufp.pt The efficacy of these "blood substitutes" hinges on the stability of the emulsion and the efficiency of oxygen release to tissues. epa.gov

The investigation into this compound as a cosolvent in these formulations is predicated on its unique properties. As a hydrofluoroether, it possesses both fluorinated and hydrocarbon moieties, which can influence the interfacial properties of the emulsion droplets. This can potentially lead to more stable emulsions by modifying the surfactant layer at the PFC-water interface. While direct research specifically detailing the performance of this compound as a cosolvent in artificial blood is limited, the broader class of fluorinated ethers is being explored for their potential to enhance emulsion characteristics. miami.edu

The theoretical advantages of incorporating a cosolvent like this compound include:

Enhanced Emulsion Stability: By modifying the interfacial tension, it may help to prevent droplet coalescence and Ostwald ripening, leading to a longer shelf life and greater in-vivo stability.

Modified Oxygen Release Kinetics: The presence of the ether could alter the rate of oxygen diffusion from the PFC core to the surrounding aqueous phase, potentially allowing for more controlled oxygen delivery to hypoxic tissues.

Improved Biocompatibility: The specific molecular structure of this compound might influence the interaction of the emulsion droplets with biological components, potentially reducing adverse effects.

Further research is necessary to fully elucidate the performance characteristics and potential benefits of this compound in these critical biomedical applications.

Formulation Chemistry and Material Science Applications

Beyond its potential in the biomedical field, this compound exhibits a range of properties that make it a valuable component in various industrial formulations and material science applications. Its low surface tension, non-flammability, and distinct solvency have led to its use as a surfactant, foaming agent, lubricant carrier, and an additive in specialized coatings and fragrance systems.

Surfactant and Foaming Agent Characteristics in Industrial Processes

This compound, often in combination with its isomer methyl perfluorobutyl ether, is utilized for its surfactant-like properties and as a foaming agent, particularly in the cosmetics industry. specialchem.com It is a component in self-foaming cosmetic compositions, where its volatility contributes to the formation of a foam when the product is dispensed from a sealed container. google.com

The mechanism behind its foaming action is related to its low boiling point and high vapor pressure. When a formulation containing this compound is released from a pressurized container, the rapid evaporation of the ether creates bubbles, resulting in a foam structure. google.com This property is leveraged in products like self-foaming cleansers and masks.

While its application as a foaming agent is well-documented in cosmetics, its use in broader industrial foaming processes is less detailed in publicly available literature. However, the underlying principles suggest potential for applications where controlled, volatile-driven foaming is desired.

Function as a Lubricant Carrier and Additive in Chemical Formulations

The inertness, low viscosity, and high density of this compound make it an effective carrier fluid for lubricants and a useful additive in various chemical formulations. chemicalbook.comnih.govnih.gov As a lubricant carrier, it can dissolve or disperse lubricant additives and deliver them to the desired surface. nih.govnih.gov Its volatility allows it to evaporate, leaving behind a thin, uniform film of the lubricant.

Key properties that contribute to its function in lubricant formulations include:

Excellent material compatibility: It is compatible with a wide range of plastics, elastomers, and metals.

Good thermal stability: It can withstand a range of operating temperatures without significant degradation.

Low surface tension: This allows it to wet surfaces effectively and spread evenly. ulprospector.com

These characteristics make it suitable for depositing thin lubricant films in applications such as electronics and precision mechanics.

PropertyValue
Boiling Point 61 °C
Vapor Pressure 27.1 kPa @ 25 °C
Liquid Density 1.5 g/mL @ 25 °C
Surface Tension 13.6 mN/m @ 25 °C
Viscosity 0.38 cSt @ 25 °C
Data sourced from various chemical data sheets.

Integration into Specialized Coatings and Fragrance Systems

In the realm of specialized coatings, this compound's low surface tension and ability to form thin films are advantageous. ulprospector.com While specific formulations are often proprietary, its properties suggest it could be used as a solvent or dispersing agent for fluorinated polymers and other coating materials to create water- and oil-repellent surfaces. fraunhofer.de

Analytical Methodologies for the Detection, Quantification, and Characterization of Methyl Perfluoroisobutyl Ether

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure of methyl perfluoroisobutyl ether and assessing its purity. These techniques probe the interactions of molecules with electromagnetic radiation, providing a detailed fingerprint of the compound's chemical environment.

Chromatographic Methods for Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction byproducts or environmental samples, and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Compound and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it travels through a long, thin capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique fragmentation pattern that serves as a chemical fingerprint.

A typical GC-MS method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. For fluorinated ethers, a mid-polarity column is often effective. The mass spectrometer, commonly using electron impact (EI) ionization, fragments the molecule in a reproducible manner.

The fragmentation pattern of this compound is characterized by cleavage of the carbon-fluorine and carbon-carbon bonds within the perfluoroisobutyl group, as well as cleavage at the ether linkage. Key fragments would include the loss of the methyl group (M-15) and characteristic perfluoroalkyl fragments. The presence of fragments resulting from the loss of F (M-19) or HF (M-20) can also be indicative of fluorinated compounds. whitman.edu

Table 2: Typical GC-MS Parameters and Expected Fragments for this compound Analysis

ParameterTypical Setting / Value
GC Column Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium, constant flow
Injection Mode Split/Splitless
Oven Program Initial temp. ~40°C, ramped to ~250°C
MS Ionization Electron Impact (EI), 70 eV
Expected Fragments (m/z) 231 [M-F]⁺, 219 [M-OCH₃]⁺, 181 [C₄F₇]⁺, 69 [CF₃]⁺

Electrochemical and Titrimetric Approaches

These methods are particularly useful for monitoring specific aspects of chemical processes involving this compound, such as its degradation or the presence of critical impurities like water.

Ion-Selective Electrode (ISE) for Fluoride (B91410) Ion Detection in Degradation Studies

Studying the degradation of persistent fluorinated compounds like this compound is crucial for environmental assessment. Complete mineralization of the compound results in the formation of inorganic fluoride ions (F⁻). An ion-selective electrode (ISE) is a potent and cost-effective electrochemical sensor used to measure the concentration of free fluoride ions in an aqueous solution. nih.govnih.gov

The fluoride ISE operates based on a lanthanum fluoride (LaF₃) crystal membrane. A potential difference develops across this membrane that is proportional to the logarithm of the fluoride ion activity in the sample, as described by the Nernst equation. To ensure accurate measurements, a Total Ionic Strength Adjustment Buffer (TISAB) is added to both samples and standards. TISAB serves three primary functions: it maintains a constant ionic strength, adjusts the pH to an optimal range (typically 5.0-5.5) to prevent interference from hydroxide ions (OH⁻), and contains a chelating agent to complex interfering metal ions (like Al³⁺ or Fe³⁺) that could bind with fluoride. researchgate.net By monitoring the increase in fluoride concentration over time, the rate and extent of the degradation of this compound can be quantified. battelle.org

Table 3: Key Aspects of Fluoride Ion Detection using ISE in Degradation Studies

Parameter / ComponentPurpose / Description
Electrode Type Solid-state combination fluoride ion-selective electrode
Sensing Membrane Lanthanum Fluoride (LaF₃) crystal
Measurement Principle Potentiometry (Nernst Equation)
Key Reagent Total Ionic Strength Adjustment Buffer (TISAB)
Primary Interferent Hydroxide ions (OH⁻) at high pH
Application Quantification of F⁻ to determine the extent of mineralization

Karl Fisher Coulometric Titrations for Water Content in Reaction Mixtures

The presence of water can be detrimental in many chemical reactions, particularly those involving fluorinated compounds or moisture-sensitive reagents. Karl Fischer (KF) titration is the gold standard method for determining trace amounts of water in a variety of samples, including organic solvents. dovepress.com For very low water content (in the parts-per-million range), the coulometric method is preferred due to its superior sensitivity and accuracy. machinerylubrication.comantpedia.com

Coulometric KF titration is an absolute method based on the electrochemical generation of iodine. mcckf.com The sample is injected into a titration cell containing an anolyte solution, which typically consists of an alcohol, sulfur dioxide, an iodide source, and a base (like imidazole). machinerylubrication.com An electric current is applied, which oxidizes the iodide to iodine at the anode. The generated iodine then reacts stoichiometrically with any water present in the sample. When all the water has been consumed, an excess of iodine is detected by a bipotentiometric indicator electrode, signaling the endpoint of the titration. According to Faraday's law, the total charge passed is directly proportional to the amount of iodine generated, which in turn is directly proportional to the amount of water. This allows for a very precise calculation of the water content without the need for titrant standardization. machinerylubrication.com This technique is invaluable for ensuring anhydrous conditions during the synthesis or handling of this compound.

Table 4: Principles of Karl Fischer Coulometric Titration for Water Content

AspectDescription
Technique Type Coulometric Titration (Absolute Method)
Principle In-situ electrochemical generation of iodine
Reaction Stoichiometric reaction of iodine with water and sulfur dioxide
Endpoint Detection Bipotentiometric indication of excess iodine
Sensitivity Typically 1 ppm to 5% water content
Key Advantage High accuracy and precision for trace moisture analysis

Emerging Analytical Strategies for Volatile Perfluoroalkyl Ethers in Environmental and Biological Samples

The detection and quantification of volatile per- and polyfluoroalkyl substances (PFAS), including this compound, present unique analytical challenges that necessitate the development of specialized and emerging strategies. Traditional analytical methods, often centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly effective for non-volatile PFAS but can be less suitable for volatile compounds. Consequently, the scientific community is advancing new methodologies to capture these more elusive substances in various environmental and biological matrices.

Emerging strategies increasingly focus on a more holistic assessment of PFAS contamination beyond a discrete list of compounds. eurofinsus.com Techniques such as high-resolution mass spectrometry (HRMS) are being employed for non-target and suspect screening to identify novel and emerging PFAS that would otherwise be missed. diva-portal.orgdiva-portal.org For volatile compounds specifically, methods leveraging gas chromatography (GC) are crucial. Advanced techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS are proving effective for the analysis of volatile PFAS in water samples. selectscience.net These approaches allow for the sensitive detection of compounds that may partition into the air or headspace of a sample vial, which is a key characteristic of volatile ethers.

Furthermore, there is a growing trend towards integrated approaches that combine different analytical techniques to provide a more complete picture of PFAS contamination. This includes using methods that can measure the total amount of fluorine in a sample as a precursor to more detailed, compound-specific analyses. diva-portal.orgdiva-portal.org This shift acknowledges that focusing only on a target list of well-known PFAS can significantly underestimate the true extent of environmental and biological contamination. eurofinsus.comresearchgate.net

Challenges in Quantitative Analysis and Development of More Sensitive Methods

The quantitative analysis of volatile perfluoroalkyl ethers like this compound is hampered by several significant challenges. The physicochemical properties of these compounds, such as their tendency to exist in the gas phase, complicate sample collection, storage, and preparation. researchgate.net There is a risk of losing volatile analytes during sample handling and concentration steps. Another major challenge is the adsorption of PFAS to container surfaces, which can lead to inaccurate measurements, especially at trace levels. researchgate.net

Matrix effects present a formidable obstacle in the analysis of complex environmental and biological samples. acs.org Co-extracted substances from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. acs.orguiowa.edu This is particularly problematic in biological samples like whole blood, which have a high protein content. uiowa.edu Overcoming these effects often requires extensive sample cleanup procedures, such as enhanced matrix removal (EMR), or the use of isotope dilution methods for quantification. uiowa.educhromatographyonline.com

The sheer number of PFAS and the lack of commercially available analytical standards for most of them, including many ether-containing PFAS, is a fundamental challenge. researchgate.net Without reference standards, definitive identification and accurate quantification are often impossible.

In response to these challenges, significant efforts are being made to develop more sensitive and robust analytical methods. The gold standard for sensitive quantification remains tandem quadrupole LC-MS/MS. chromatographyonline.com Method optimization, including the use of advanced instrumentation and improved sample preparation techniques like solid-phase extraction (SPE), has pushed detection limits into the low nanogram-per-liter (ng/L) or nanogram-per-kilogram (ng/kg) range. chromatographyonline.commdpi.comnih.gov For instance, a recently developed method for food analysis achieved limits of quantification (LOQs) as low as 1.0 ng/kg for some PFAS in fruits and vegetables. nih.gov

Analytical TechniqueMatrixTypical Limits of Detection (LOD) / Quantification (LOQ)Reference
LC-MS/MSFood (plant-based)LOQ: 1.0 ng/kg nih.gov
LC-MS/MSFood (animal-based)LOQ: 5.0 ng/kg nih.gov
LC-MS/MS (Isotope Dilution)Drinking Water0.71–2.8 ppt (ng/L)
AOF via CICWaterLOD: 300 ng/L acs.org
EOF via CICWaterLOD: 0.1-0.2 µg/L researchgate.net

Advances in Total Fluorine (TF) and Extractable Organic Fluorine (EOF) Analysis

Total Organic Fluorine (TOF) is typically measured through combustion ion chromatography (CIC). eurofinsus.comresearchgate.net In this process, the sample is combusted at a high temperature, converting all fluorine-containing compounds into hydrogen fluoride (HF), which is then captured and measured using ion chromatography. This gives a measure of all organic fluorine present. Depending on the sample preparation method, TOF can be subdivided into more specific measurements like Adsorbable Organic Fluorine (AOF) for water samples or EOF for solid samples. eurofinsus.comchromatographyonline.com

The EOF method involves extracting the organic compounds from a sample using a solvent before the combustion step. This helps to separate the organic fluorine from inorganic fluoride, which is not typically part of PFAS contamination. Recent improvements to EOF and AOF methods have increased their sensitivity and reliability. For example, an optimized AOF method achieved a limit of detection of 0.3 µg/L for a 500 mL water sample, while an EOF method reached a 0.2 µg/L LOD for the same volume. researchgate.net

A key strategy that has emerged from these advancements is the fluorine mass balance approach. diva-portal.orgdiva-portal.org This involves comparing the amount of fluorine measured by a TF or EOF method with the sum of the fluorine from individual PFAS compounds quantified by targeted LC-MS/MS analysis. diva-portal.org Studies consistently show a significant gap, where the fluorine from targeted PFAS only accounts for a small percentage (e.g., 0.4–29% in one study) of the total AOF or EOF. researchgate.netacs.org This "unknown" organic fluorine highlights the presence of numerous unidentified PFAS, including potentially volatile perfluoroalkyl ethers, and is critical for prioritizing samples for further investigation and for conducting more comprehensive exposure assessments. diva-portal.orgdiva-portal.org

ParameterDescriptionCommon Analytical TechniquePurpose
Total Fluorine (TF) Measures all fluorine in a sample, both organic and inorganic.Combustion Ion Chromatography (CIC)Provides an upper-limit estimation of total possible PFAS contamination.
Extractable Organic Fluorine (EOF) Measures the fluorine content of organic compounds that can be extracted from a sample (typically solids) with a solvent.Solvent Extraction followed by CICQuantifies the total organic fluorine burden, excluding inorganic fluoride, to better estimate total PFAS. eurofinsus.comdiva-portal.org
Adsorbable Organic Fluorine (AOF) A similar measure to EOF, but specifically for water samples where organic compounds are first adsorbed onto a material like activated carbon.Adsorption onto activated carbon followed by CICA surrogate measure for total organic fluorine in aqueous samples. eurofinsus.comresearchgate.net
Fluorine Mass Balance An approach that subtracts the fluorine from known target PFAS from the total measured organic fluorine (EOF or AOF).EOF/AOF analysis and targeted LC-MS/MSTo deduce the quantity of unknown PFAS in a sample and identify samples with high levels of unidentified fluorine. diva-portal.orgdiva-portal.org

Regulatory Frameworks, Environmental Policy, and Future Research Directions

Global and Regional Regulatory Landscapes Governing Per- and Polyfluoroalkyl Substances and their Impact on Methyl Perfluoroisobutyl Ether

The regulation of per- and polyfluoroalkyl substances (PFAS) is a rapidly evolving area of environmental and health policy, with increasing restrictions at both global and regional levels. sourceintelligence.com These "forever chemicals" are recognized for their persistence in the environment and potential health risks, prompting governments worldwide to implement stricter controls. regask.com this compound, as a member of the PFAS class, falls under the purview of these broad-ranging regulatory actions, particularly as its use in consumer products like cosmetics has come under scrutiny. demainbeauty.comfda.gov

Globally, the Stockholm Convention on Persistent Organic Pollutants (POPs) influences national regulations by restricting or prohibiting major PFAS groups like PFOA, PFOS, and PFHxS. 3eco.com This international treaty sets a precedent for managing PFAS as a class, an approach that scientific evidence increasingly supports to control widespread exposure effectively. acs.org

In the European Union , the REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulation is the primary framework for controlling PFAS. regask.com Several PFAS compounds are already under scrutiny, and in March 2023, the European Chemicals Agency (ECHA) initiated a consultation to explore broader restrictions on the use of PFAS across various industries. regask.com A significant proposal is underway for an EU-wide restriction of all PFAS, which is anticipated to enter into force in 2025. researchgate.net Specific to cosmetics, New Zealand, following the EU's lead, will ban PFAS in cosmetic products starting January 2027. 3eco.com

France has taken a proactive stance with Law No. 2025-188, adopted in February 2025, which establishes a gradual ban on PFAS in certain consumer products. demainbeauty.comirtslab.com Key dates from this legislation include:

January 1, 2026: A ban on PFAS in cosmetics, food packaging, and waterproof textiles. demainbeauty.com

July 1, 2027: A general ban on PFAS, with exceptions for uses deemed essential. demainbeauty.com

In the United States , the Environmental Protection Agency (EPA) is taking significant action at the federal level. sourceintelligence.com Under the Toxic Substances Control Act (TSCA), the EPA has proposed a rule requiring manufacturers and importers of at least 1,364 PFAS chemicals, including those in articles, to submit extensive data on their use, production, and potential health effects since 2011. wiley.law This rule notably includes small entities, broadening its impact. wiley.law On April 17, 2024, the EPA designated PFOA and PFOS as hazardous substances under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA). 3eco.com While federal action is ongoing, many states have implemented their own stricter regulations. regask.com For instance, Minnesota will ban the intentional use of PFAS in products like cosmetics and cookware starting January 1, 2025. regask.com

The Asia-Pacific region is also aligning with global trends, often integrating PFAS regulations into existing chemical management frameworks. 3eco.com

Australia: Manages PFAS under the Industrial Chemicals Environment Management Standard (IChEMS), which aims to align with international standards. regask.com

Japan: Regulates PFAS under the Chemical Substances Control Law (CSCL), designating certain PFAS as Class 1 Specified Chemical Substances, which prohibits their manufacture, import, and use. sourceintelligence.com This list was expanded in 2024 to include PFHxS and additional PFOA-related compounds. sourceintelligence.com

The direct impact of these regulations on this compound stems from its classification as a PFAS and its use in cosmetics. fda.govnih.gov As jurisdictions like France and New Zealand explicitly ban PFAS in these products, and others like the U.S. and the EU move toward class-based restrictions, the use of this compound in such applications is expected to be significantly curtailed. demainbeauty.com3eco.com

Interactive Data Table: Key Regional PFAS Regulations Affecting this compound

Region/CountryRegulation/ActionKey ProvisionsEffective DatesImpact on this compound
European Union REACH / Proposed Universal RestrictionScrutiny of PFAS compounds; proposal for a broad ban on over 10,000 PFAS. regask.comlandandgroundwater.comProposed restriction expected in 2025. researchgate.netHigh, as a class-based ban would likely include it.
France Law No. 2025-188Phased ban on PFAS in specific products. demainbeauty.comirtslab.comJan 1, 2026 (cosmetics); Jul 1, 2027 (general). demainbeauty.comDirect, due to the explicit ban on PFAS in cosmetics.
United States TSCA Reporting Rule / State LawsMandatory data reporting for manufacturers/importers of PFAS since 2011. wiley.law State-level bans (e.g., Minnesota). regask.comReporting rule to be finalized; MN ban effective Jan 1, 2025. regask.comwiley.lawHigh, due to reporting requirements and state-level market restrictions.
New Zealand Cosmetic Products Group StandardBan on PFAS in cosmetic products. landandgroundwater.comJanuary 1, 2027. 3eco.comDirect, due to the explicit ban on PFAS in cosmetics.
Japan Chemical Substances Control Law (CSCL)Designation of specific PFAS as Class 1, prohibiting manufacture and import. sourceintelligence.comVarious dates in 2024 for PFHxS, PFOA. sourceintelligence.comIndirect, as it signals a move toward restricting more PFAS.

Risk Assessment Frameworks and Hazard Classification Methodologies for this compound

The risk assessment of this compound is primarily guided by frameworks established for the broader category of PFAS and general chemical safety. A substance-by-substance evaluation approach has proven ineffective for the vast class of PFAS, leading to calls for managing them as a single chemical class. acs.org

Established chemical assessment frameworks like the EU's REACH require manufacturers to provide safety data, allowing for restrictions on substances that pose an unacceptable risk. regask.com Similarly, Australia's IMAP framework uses a tiered model to align assessment efforts with the potential human health and environmental impacts of a chemical. industrialchemicals.gov.au Tiered approaches are increasingly seen as a pragmatic way to introduce new assessment methodologies for chemical safety. risk-hunt3r.eu

For PFAS specifically, risk assessment is evolving. The European Food Safety Authority (EFSA), for instance, assesses the risk for the sum of four major PFAS (PFOA, PFNA, PFHxS, and PFOS), considering effects on the immune system as a critical endpoint. researchgate.net The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) is also actively involved in applied toxicology for PFAS, aiming to develop guidance values and minimum risk levels (MRLs). nih.gov These frameworks often rely on a combination of experimental studies and in-silico models to predict the behavior and potential toxicity of these substances. researchgate.net

Specific hazard data for this compound is limited. It is often sold as a component of a mixture with methyl perfluorobutyl ether, such as in HFE-7100. nih.gov According to aggregated information from notifications to the ECHA C&L Inventory, the chemical does not meet GHS hazard criteria in the majority of reports. nih.gov An assessment by Australia's NICNAS noted a low toxicity profile for the related methyl perfluorobutyl ether when used in cosmetics. industrialchemicals.gov.au However, other sources raise concerns typical for the PFAS class, including persistence, potential for bioaccumulation, and the lack of comprehensive toxicity data. ewg.org Material Safety Data Sheets (MSDS) indicate that while the product is not classified as dangerous for transport, its thermal decomposition can produce hazardous gases like hydrogen fluoride (B91410). scribd.com

Given the limited specific data, risk assessment for this compound defaults to a precautionary approach based on its identity as a PFAS. researchgate.netewg.org This involves considering the known hazards of well-studied PFAS and applying that understanding to less-studied members of the class. acs.org

Interdisciplinary Approaches in this compound Research: Bridging Chemistry, Environmental Science, Toxicology, and Public Health

Addressing the challenges posed by this compound and the broader PFAS class necessitates a highly integrated, interdisciplinary approach. The complex nature of these "forever chemicals"—from their synthesis and use to their environmental transport, bioaccumulation, and health effects—cannot be fully understood from the perspective of a single scientific discipline. bioengineer.org

Effective research requires bridging several key fields:

Chemistry: Synthetic and analytical chemists are crucial for developing methods to detect and quantify this compound in various environmental media (water, soil, air) and biological samples. nih.govwisconsin.edu They also lead the charge in designing and synthesizing safer, non-fluorinated alternatives. acs.org

Environmental Science: This field investigates the fate and transport of PFAS in the environment. nih.gov Researchers study how these chemicals move through ecosystems, accumulate in wildlife, and contaminate resources like drinking water, providing critical data for exposure assessments and remediation strategies. researchgate.net

Toxicology: Toxicologists investigate the adverse health effects of PFAS exposure. nih.gov Through a combination of in vivo animal studies, in vitro cell-based assays, and in-silico modeling, they work to understand the mechanisms of toxicity and determine safe exposure levels. researchgate.netnih.gov

Public Health and Epidemiology: This discipline connects environmental exposure to human health outcomes at the population level. nih.gov Epidemiological studies on communities with PFAS-contaminated drinking water have been instrumental in identifying links between exposure and health issues like immune system effects. nih.govgreensciencepolicy.org Public health research also focuses on developing strategies to prevent or reduce exposure in affected communities. nih.gov

Collaborative projects, such as the PFAS-REACH (Research, Education, and Action for Community Health) initiative, exemplify this interdisciplinary model by bringing together academic researchers, community partners, and public health officials to address community concerns, evaluate health effects, and develop educational resources. nih.gov Understanding the full impact of a specific compound like this compound requires this same collaborative effort to trace its lifecycle and potential risks.

Projections for Future Research Trajectories and Innovation in Fluorine Chemistry and Engineering

The field of fluorine chemistry is dynamic and continually evolving, driven by the unique properties that fluorine imparts to molecules. researchgate.net While regulations are curbing the use of persistent PFAS like this compound, research in organofluorine chemistry remains vital for applications in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net

Future research trajectories are projected to focus on several key areas:

Novel Fluorination Methods: Development of more selective, efficient, and environmentally benign methods for introducing fluorine into molecules. mdpi.com This includes techniques like visible-light-mediated fluorination, which allows reactions to occur under milder conditions. mdpi.com

Sustainable Fluorinated Compounds: A major focus will be on designing fluorinated molecules that are effective for their intended purpose but are not environmentally persistent. This involves building in features that allow for degradation after their useful life, avoiding the "forever chemical" problem.

Biocatalysis and Synthetic Biology: Exploring the use of enzymes and engineered biological systems to create complex fluorinated molecules. nih.gov Researchers are working to expand the known biological scope of fluorine chemistry beyond the naturally occurring fluoroacetate pathway to produce novel compounds. nih.gov

Advanced Materials and Crystal Engineering: Using fluorine as a "steering group" to control the assembly of molecules in crystal structures. This has applications in creating new materials with desired optical or electronic properties.

Innovation in this field will be characterized by a greater emphasis on sustainability and a "benign-by-design" approach, ensuring that the benefits of fluorine chemistry can be harnessed without causing long-term environmental harm.

Contribution of Academic Research to Policy Development and Environmental Management Strategies

Academic research has been fundamental in shaping public policy and environmental management strategies for PFAS. Scientific studies have provided the foundational evidence of PFAS contamination, persistence, and toxicity, which has, in turn, driven regulatory action. greensciencepolicy.org

Key contributions from academic and collaborative research include:

Identifying Contamination Sources: Research has identified major sources of PFAS in drinking water, such as fluorochemical production plants and sites using firefighting foams, prompting targeted monitoring and remediation efforts. wisconsin.edugreensciencepolicy.org

Documenting Widespread Exposure: Studies have revealed the presence of PFAS in a wide array of consumer products, from fast-food packaging to cosmetics, raising public awareness and leading to industry phase-outs and legislative bans. greensciencepolicy.orgmomscleanairforce.org

Linking Exposure to Health Effects: Epidemiological and toxicological studies have linked PFAS exposure to a range of adverse health outcomes, providing the scientific basis for health advisory levels and stricter drinking water standards. acs.orgnih.gov

Developing Remediation Technologies: University researchers are actively studying and developing new technologies to remove "forever chemicals" from water and soil, such as advanced adsorbent materials. wisconsin.edu

Informing Agricultural Practices: Research on how different crops take up PFAS from contaminated soil is helping to develop guidance for farmers to mitigate the entry of these chemicals into the food supply. bioengineer.orgumaine.edu

The work of scientists in publishing peer-reviewed studies, collaborating with community groups, and educating policymakers has been crucial in translating complex scientific findings into protective public health policies and environmental management strategies. nih.govgreensciencepolicy.org This ongoing research is essential for addressing the legacy of PFAS contamination and preventing future harm. acs.org

Q & A

Q. What are the established synthesis methods for Methyl perfluoroisobutyl ether, and how do their reaction conditions differ?

this compound is synthesized via electrochemical fluorination (ECF) or acid fluorination. A common method involves reacting isobutyric acid derivatives with hydrogen fluoride and methylating agents like dimethyl sulfate. For example, ECF uses potassium fluoride and hydrogen fluoride under controlled voltage to fluorinate the precursor, followed by O-methylation to introduce the methoxy group . Alternative routes may employ fluorotelomerization of perfluorinated intermediates. Researchers should optimize temperature (typically 20–50°C) and catalyst ratios to minimize byproducts like branched isomers .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the presence of methoxy (-OCH₃) and perfluorinated groups (e.g., CF₃ and CF₂ signals in ¹⁹F NMR) .
  • GC-MS : For assessing purity and detecting volatile impurities, leveraging its low boiling point (~20–61°C, depending on isomericity) .
  • FTIR : To identify characteristic C-F stretches (1000–1300 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹) . Cross-referencing with databases like ECHA or PubChem ensures alignment with documented spectra .

Q. What are the key physicochemical properties of this compound relevant to its application as a solvent?

PropertyValue/DescriptionSource
Boiling Point20°C (reported) / 61°C (discrepancy)
Density (20°C)1.50–1.52 g/cm³
Solubility in WaterInsoluble
Vapor PressureHigh (due to volatility)
Researchers must account for these properties in experimental design, especially when using it as a low-viscosity solvent for hydrophobic systems .

Advanced Research Questions

Q. How can conflicting literature data on this compound’s boiling point be resolved?

Discrepancies (e.g., 20°C vs. 61°C) may arise from isomerism or impurities. To address this:

  • Isomer-Specific Analysis : Use high-resolution GC to separate isomers (e.g., linear vs. branched perfluorobutyl groups) .
  • Dynamic Boiling Point Measurement : Employ differential scanning calorimetry (DSC) under controlled pressure to isolate pure fractions .
  • Cross-Validate Sources : Compare data from industrial patents (e.g., NOVEC 7100) with academic studies to identify context-specific measurements .

Q. What experimental strategies are recommended for assessing the compound’s environmental persistence and bioaccumulation potential?

Given its perfluorinated structure, prioritize:

  • Hydrolysis Studies : Test stability in aqueous buffers (pH 3–10) to evaluate resistance to degradation .
  • Partition Coefficient Analysis : Measure log Kow (octanol-water) and log Koa (octanol-air) to model bioaccumulation .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity, noting its low solubility may require solvent carriers .

Q. How should researchers design in vitro cytotoxicity studies for this compound, considering its application in cosmetics?

  • Cell Line Selection : Use human keratinocytes (HaCaT) or dermal fibroblasts to mimic dermal exposure .
  • Exposure Protocol : Apply the compound in aerosolized or liquid form at concentrations ≤1% (v/v), reflecting cosmetic formulations .
  • Endpoint Assays : Measure mitochondrial activity (MTT assay) and reactive oxygen species (ROS) generation to evaluate metabolic disruption . Controls should include perfluorooctanoic acid (PFOA) for comparative toxicity assessment .

Data Contradiction and Methodology

Q. What methodological pitfalls are common in studying this compound’s solvent interactions?

  • Incomplete Purity Verification : Impurities like residual HF or fluorotelomers can skew reactivity results. Always pre-purify via fractional distillation .
  • Misinterpretation of Solubility : While water-insoluble, it may form microemulsions with surfactants. Use dynamic light scattering (DLS) to characterize colloidal behavior .
  • Overlooking Isomer Effects : Branched vs. linear isomers exhibit distinct solvent properties. Specify isomer ratios in reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.